1-(1-Adamantyl)-2-phenylethanamine;hydrochloride
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Overview
Description
1-(1-Adamantyl)-2-phenylethanamine;hydrochloride is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane moiety is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties.
Mechanism of Action
Target of Action
Similar compounds such as amantadine, which also contains an adamantyl group, are known to interact with various targets including the nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .
Mode of Action
For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .
Biochemical Pathways
If we consider the actions of similar compounds, it can be inferred that it might influence pathways related to neurotransmission, given its potential interaction with nicotinic acetylcholine receptors, dopamine receptors, and nmda receptors .
Pharmacokinetics
Similar compounds such as amantadine have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine .
Result of Action
Based on the actions of similar compounds, it can be inferred that it might modulate neurotransmission, potentially leading to changes in neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and phenylethylamine as the primary starting materials.
Formation of Intermediate: Adamantane is first brominated to form 1-bromoadamantane. This intermediate is then reacted with phenylethylamine under specific conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amine derivatives.
Scientific Research Applications
1-(1-Adamantyl)-2-phenylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antiviral and neuroprotective effects.
Medicine: It is explored for its potential use in treating neurological disorders and as an antiviral agent.
Industry: The compound’s stability and unique properties make it useful in the development of new materials and drug delivery systems.
Comparison with Similar Compounds
1-(1-Adamantyl)-2-phenylethanamine;hydrochloride can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields. Its adamantane moiety provides stability and enhances its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-adamantyl)-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.ClH/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18;/h1-5,14-17H,6-12,19H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSPLEFRURKHDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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